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Introduction

ATX968 is a potent and selective, orally bioavailable small-molecule inhibitor of DHX9, an ATP-

dependent RNA/DNA helicase.[1][2][3] DHX9 plays a critical role in the maintenance of

genome stability, and its inhibition has emerged as a promising therapeutic strategy in

oncology.[1][4][5] Specifically, ATX968 has demonstrated robust and durable tumor growth

inhibition or regression in preclinical xenograft models of microsatellite instability-high (MSI-

H)/deficient mismatch repair (dMMR) colorectal cancer.[1][4][6] These application notes provide

detailed protocols for the preparation and in vivo administration of ATX968 for preclinical

research.
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Property Value Reference

Molecular Weight 421.92 g/mol [2]

Formula C18H16ClN3O3S2 [3]

In Vitro Potency (circBRIP1

EC50)
0.054 µM [2]

DHX9 Helicase IC50 8 nM [3]

Solubility in DMSO 84 mg/mL (199.08 mM) [3]

Solubility in Water Insoluble [3]

Solubility in Ethanol Insoluble [3]

In Vivo Efficacy
Significant tumor regression at

300 mg/kg, p.o., twice-daily
[6]

Table 2: In Vivo Formulation Protocols for ATX968
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Protocol
Vehicle
Composition

Achieved
Concentration

Notes Reference

1

10% DMSO,

40% PEG300,

5% Tween-80,

45% Saline

2.5 mg/mL (5.93

mM)

Requires

sonication for

dissolution.

Prepare fresh

daily.

[2]

2
10% DMSO,

90% Corn Oil

2.5 mg/mL (5.93

mM)

Requires

sonication for

dissolution. Use

immediately.

[2]

3

Solutol, 1%

Methylcellulose,

100 mg/mL PVP

VA64, Water

Not specified

Formulations

prepared fresh

daily.

[4][7]

4

Carboxymethylce

llulose sodium

(CMC-Na)

≥ 5 mg/mL

Homogeneous

suspension for

oral

administration.

[3]

Experimental Protocols
Protocol 1: Formulation of ATX968 for Oral Administration (Vehicle: DMSO, PEG300, Tween-

80, Saline)

This protocol is suitable for achieving a clear solution of ATX968 for oral gavage.

Materials:

ATX968 powder

Dimethyl sulfoxide (DMSO), cell culture grade

Polyethylene glycol 300 (PEG300)
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Tween-80 (Polysorbate 80)

Sterile Saline (0.9% NaCl)

Sterile conical tubes

Pipettes and sterile tips

Vortex mixer

Sonicator bath

Procedure:

Prepare a stock solution of ATX968 in DMSO. Weigh the required amount of ATX968
powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL).

Ensure complete dissolution by vortexing.

Add PEG300. In a sterile conical tube, add the required volume of the ATX968/DMSO stock

solution. To this, add 4 volumes of PEG300 (relative to the initial DMSO volume). Mix

thoroughly by vortexing.

Add Tween-80. To the DMSO/PEG300 mixture, add 0.5 volumes of Tween-80 (relative to the

initial DMSO volume). Vortex until the solution is homogeneous.

Add Saline. Slowly add 4.5 volumes of sterile saline (relative to the initial DMSO volume) to

the mixture while vortexing.

Ensure complete dissolution. If any precipitation is observed, sonicate the solution in a bath

sonicator until it becomes clear.

Final Concentration Check. The final composition of the vehicle will be 10% DMSO, 40%

PEG300, 5% Tween-80, and 45% Saline. The final concentration of ATX968 will be 2.5

mg/mL.

Administration. Administer the freshly prepared formulation to the animals via oral gavage at

the desired dosage. It is recommended to prepare this formulation fresh on the day of use.[2]
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Protocol 2: Formulation of ATX968 for Oral Administration (Vehicle: DMSO, Corn Oil)

This protocol provides an alternative lipid-based formulation for oral administration.

Materials:

ATX968 powder

Dimethyl sulfoxide (DMSO), cell culture grade

Corn oil, sterile

Sterile conical tubes

Pipettes and sterile tips

Vortex mixer

Sonicator bath

Procedure:

Prepare a stock solution of ATX968 in DMSO. Dissolve ATX968 powder in DMSO to a

desired stock concentration (e.g., 25 mg/mL). Vortex to ensure it is fully dissolved.

Add Corn Oil. In a sterile conical tube, add 1 volume of the ATX968/DMSO stock solution. To

this, add 9 volumes of sterile corn oil.

Mix and Dissolve. Vortex the mixture thoroughly. If necessary, use a sonicator bath to aid

dissolution and achieve a clear solution.

Final Concentration Check. The final vehicle composition will be 10% DMSO and 90% Corn

Oil, with a final ATX968 concentration of 2.5 mg/mL.

Administration. This formulation should be used immediately after preparation for oral

administration.[2]
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ATX968 Mechanism of Action

ATX968 functions as an allosteric inhibitor of the DHX9 helicase.[1] In cancer cells with high

microsatellite instability (MSI-H) and deficient mismatch repair (dMMR), there is a strong

dependence on DHX9 for survival. Inhibition of DHX9 by ATX968 leads to an accumulation of

R-loops (three-stranded nucleic acid structures composed of a DNA-RNA hybrid and the

associated single-stranded DNA), resulting in replication stress and DNA damage.[4] This

ultimately triggers cell-cycle arrest and apoptosis, leading to selective killing of these cancer

cells.[4][7]
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Caption: Mechanism of action of ATX968 in MSI-H/dMMR cancer cells.
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The following diagram outlines a typical workflow for assessing the in vivo efficacy of ATX968
in a xenograft model.
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Caption: Experimental workflow for in vivo efficacy studies of ATX968.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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